molecular formula C11H11NO B8622865 8-Hydroxymethyl-4-methylquinoline

8-Hydroxymethyl-4-methylquinoline

Cat. No.: B8622865
M. Wt: 173.21 g/mol
InChI Key: WDZVYAHMKYVDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxymethyl-4-methylquinoline is a quinoline derivative featuring a hydroxymethyl (-CH2OH) group at the 8-position and a methyl (-CH3) group at the 4-position. Quinoline derivatives are renowned for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and metal-chelating activities .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(4-methylquinolin-8-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-5-6-12-11-9(7-13)3-2-4-10(8)11/h2-6,13H,7H2,1H3

InChI Key

WDZVYAHMKYVDKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=C(C=CC=C12)CO

Origin of Product

United States

Comparison with Similar Compounds

8-Hydroxyquinoline (8-HQ)

  • Key Properties :
    • Broad-spectrum biological activity, including antifungal, anticancer, and metal-chelating capabilities .
    • Used in anti-corrosion coatings due to its ability to form stable metal complexes .
  • The hydroxymethyl group may offer enhanced synthetic versatility (e.g., derivatization via oxidation or esterification) over the hydroxyl group .

4-Methyl-8-hydroxyquinoline

  • Structure : Hydroxyl (-OH) at the 8-position and methyl (-CH3) at the 4-position.
  • Key Properties: Improved stability and solubility compared to unsubstituted 8-HQ due to the 4-methyl group . Potential applications in zinc sensing, as methyl groups in quinoline derivatives enhance fluorescence quantum yields .
  • Comparison :
    • Replacing the 8-hydroxyl with a hydroxymethyl group may alter metal-binding affinity. For example, the hydroxymethyl group could form weaker chelates with metals like Zn²⁺ compared to the hydroxyl group, affecting applications in sensors or antimicrobial agents .

8-Nitroquinoline Derivatives (e.g., 4-Methyl-8-nitroquinoline)

  • Structure: Nitro (-NO2) at the 8-position, methyl at the 4-position.
  • Key Properties: Nitro groups are electron-withdrawing, reducing electron density on the quinoline ring and influencing reactivity . Often used in antimicrobial and antiparasitic agents due to redox-active properties .
  • Comparison: The hydroxymethyl group in 8-Hydroxymethyl-4-methylquinoline is electron-donating, which may increase nucleophilic reactivity compared to nitro-substituted analogs. This could enhance interactions with biological targets like enzymes or DNA .

Amino- and Methoxy-Substituted Quinolines (e.g., 4-Amino-5-chloro-8-methoxyquinoline)

  • Structure: Amino (-NH2) or methoxy (-OCH3) groups at various positions.
  • Key Properties: Amino groups enhance hydrogen-bonding capacity, improving target binding in antimicrobial or anticancer applications . Methoxy groups increase steric bulk and metabolic stability .
  • Comparison :
    • The hydroxymethyl group offers both hydrogen-bonding and mild steric effects, balancing solubility and target engagement. Unlike methoxy groups, hydroxymethyl is more reactive, enabling further chemical modifications .

Data Tables

Table 1: Structural and Functional Comparisons

Compound 8-Substituent 4-Substituent Key Properties Reference
This compound -CH2OH -CH3 Enhanced lipophilicity; potential for derivatization
8-Hydroxyquinoline (8-HQ) -OH None Broad antimicrobial activity; strong metal chelation
4-Methyl-8-hydroxyquinoline -OH -CH3 Improved stability; zinc sensing applications
4-Methyl-8-nitroquinoline -NO2 -CH3 Electron-withdrawing; redox-active antimicrobial properties
4-Amino-5-chloro-8-methoxyquinoline -OCH3 -NH2 (5-position) Enhanced hydrogen bonding; antimicrobial activity

Research Findings and Implications

  • Antimicrobial Potential: While 8-HQ-quinazolinone hybrids show notable antimicrobial activity , the hydroxymethyl variant may exhibit modified efficacy due to differences in solubility and membrane penetration.
  • Synthetic Flexibility : The hydroxymethyl group offers avenues for further functionalization, such as conjugation with targeting moieties or prodrug development .

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